molecular formula C24H20N2O6 B557945 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid CAS No. 478183-70-9

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid

Cat. No.: B557945
CAS No.: 478183-70-9
M. Wt: 432.4 g/mol
InChI Key: KVLRWXBYPKSBFY-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H20N2O6 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Fmoc-2-Nitro-D-Phenylalanine, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid or FMOC-D-2-NITROPHENYLALANINE, is a derivative of phenylalanine. It has been discovered to have antimicrobial properties specific to Gram-positive bacteria including MRSA . The primary targets of this compound are the bacterial cells, particularly their membranes .

Mode of Action

The compound’s mode of action is based on its interaction with bacterial membranes. Its weak antibacterial activity against gram-negative bacteria is due to their inability to cross the bacterial membrane . In combination with other antibiotics like aztreonam (AZT), it displays antibacterial activity against both Gram-positive and Gram-negative bacteria . The combination produces a synergistic effect and higher efficacy against P. aeruginosa due to the increased Fmoc-F permeability by AZT through the bacterial membrane .

Biochemical Pathways

It is known that the compound interferes with the integrity of the bacterial cell membrane, leading to its antimicrobial effect .

Result of Action

The result of the action of Fmoc-2-Nitro-D-Phenylalanine is the disruption of the bacterial cell membrane, leading to its antimicrobial effect. This effect is enhanced when used in combination with other antibiotics, expanding its antibacterial spectrum to include Gram-negative bacteria .

Action Environment

The action of Fmoc-2-Nitro-D-Phenylalanine can be influenced by various environmental factors. For instance, the presence of other antibiotics can enhance its antibacterial activity . .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c27-23(28)21(13-15-7-1-6-12-22(15)26(30)31)25-24(29)32-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLRWXBYPKSBFY-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.